3-Perfluorohexyl-2-hydroxypropyl acrylate
Overview
Description
3-Perfluorohexyl-2-hydroxypropyl acrylate is an organic compound with the chemical formula C12H9F13O3 . It is known for its unique properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals. This compound is often used in various industrial applications due to its ability to form durable and resistant coatings .
Mechanism of Action
Mode of Action
The mode of action of this compound is likely through its participation in polymerization reactions. As an acrylate, it can react with a variety of substances to form polymers with different properties . The exact nature of these interactions and the resulting changes would depend on the specific conditions and reactants involved in the polymerization process.
Biochemical Pathways
The polymers formed from this compound could have various applications, including in the production of coatings, adhesives, and lubricants .
Pharmacokinetics
Safety data sheets indicate that this compound may cause skin and eye irritation, suggesting that it can be absorbed through the skin and eyes .
Result of Action
The primary result of the action of this compound is the formation of polymers with various properties, depending on the specific reactants and conditions used in the polymerization process . These polymers can then be used in a variety of applications, including as coatings, adhesives, and lubricants.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and pressure conditions can affect the rate and extent of the polymerization reactions in which this compound participates . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence these reactions. Safety data sheets indicate that this compound should be stored in a well-ventilated place and kept tightly closed .
Preparation Methods
The synthesis of 3-Perfluorohexyl-2-hydroxypropyl acrylate typically involves a fluorination reaction. One common method includes the reaction of perfluorohexyl iodide with 2-hydroxypropyl acrylate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
3-Perfluorohexyl-2-hydroxypropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators like azobisisobutyronitrile (AIBN) to form polymers with unique properties.
Substitution Reactions: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Addition Reactions: The acrylate group can undergo addition reactions with nucleophiles.
Common reagents used in these reactions include bases, acids, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Perfluorohexyl-2-hydroxypropyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Utilized in the production of high-performance coatings, lubricants, and adhesives .
Comparison with Similar Compounds
3-Perfluorohexyl-2-hydroxypropyl acrylate can be compared with other similar compounds such as:
2-Hydroxypropyl acrylate: Lacks the perfluorohexyl group, resulting in lower chemical resistance.
Perfluorooctyl acrylate: Similar properties but with a longer perfluoroalkyl chain, which may affect its solubility and application.
Perfluorobutyl acrylate: Shorter perfluoroalkyl chain, leading to different physical and chemical properties.
The uniqueness of this compound lies in its balance of hydrophobicity, chemical resistance, and polymerization capability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-hydroxynonyl) prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F13O3/c1-2-6(27)28-4-5(26)3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2,5,26H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEMGMOJBUUPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH(OH)CH2OC(O)CH=CH2, C12H9F13O3 | |
Record name | 2-Propenoic acid, monoester with 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1,2-nonanediol (9CI) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895941 | |
Record name | 3-(Perfluorohexyl)-2-hydroxypropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146955-22-8, 127377-12-2 | |
Record name | 3-(Perfluorohexyl)-2-hydroxypropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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